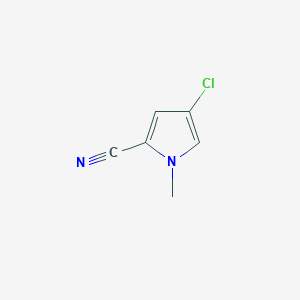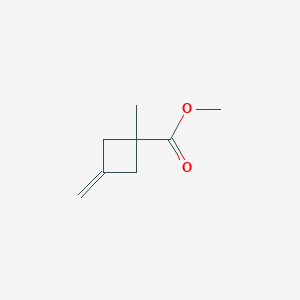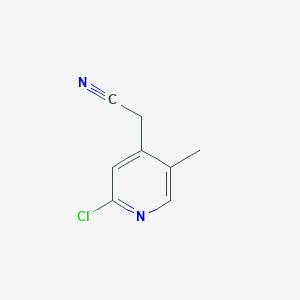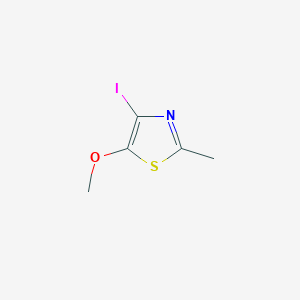
4-Iodo-5-methoxy-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound that contains iodine, methoxy, and methyl groups attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole typically involves the iodination of a precursor thiazole compound. One common method involves the reaction of 5-methoxy-2-methyl-1,3-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-substituted-5-methoxy-2-methyl-1,3-thiazoles.
Oxidation: Formation of 4-iodo-5-formyl-2-methyl-1,3-thiazole or 4-iodo-5-carboxy-2-methyl-1,3-thiazole.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
Wissenschaftliche Forschungsanwendungen
4-Iodo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding. The methoxy and methyl groups can influence the compound’s lipophilicity and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-5-methoxy-2-methyl-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-isoxazole: Similar structure but with an oxygen atom and an additional nitrogen atom in the ring.
Uniqueness
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is unique due to the presence of both sulfur and iodine atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The sulfur atom in the thiazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C5H6INOS |
|---|---|
Molekulargewicht |
255.08 g/mol |
IUPAC-Name |
4-iodo-5-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
InChI-Schlüssel |
YQDVUWDGDYHRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
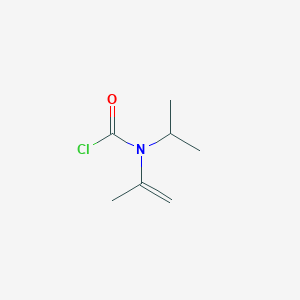
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

